MFCD18312583
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Overview
Description
. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine-3(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of 2H-1,4-Benzoxazine-3(4H)-thione may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazine-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzoxazine ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazine ring.
Scientific Research Applications
2H-1,4-Benzoxazine-3(4H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazine-3(4H)-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazine-3(4H)-one: Similar in structure but with an oxygen atom instead of a sulfur atom.
2H-1,4-Benzothiazine-3(4H)-thione: Contains a sulfur atom in the ring structure, similar to 2H-1,4-Benzoxazine-3(4H)-thione.
2H-1,4-Benzoxazine-3(4H)-amine: Contains an amine group instead of a thione group.
Uniqueness
2H-1,4-Benzoxazine-3(4H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions that are not possible with its oxygen or amine analogs. Additionally, the sulfur atom in the thione group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-16-6-4-5-15(17-16)13-7-9-14(10-8-13)22(20,21)18-11-2-1-3-12-18/h4-10H,1-3,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCUMDVBUAXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683261 |
Source
|
Record name | 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-23-9 |
Source
|
Record name | 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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